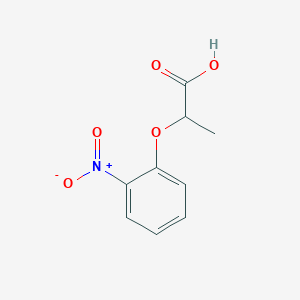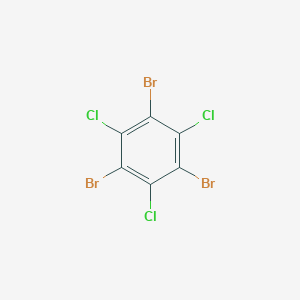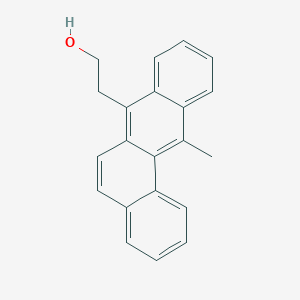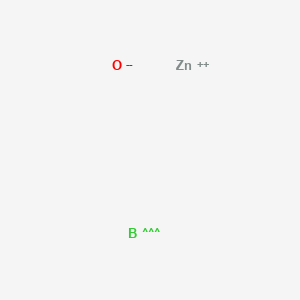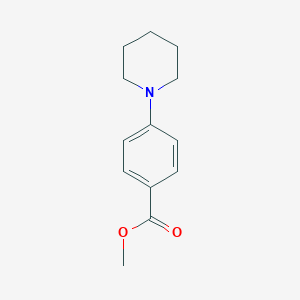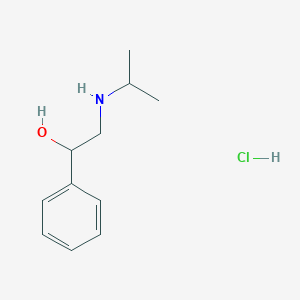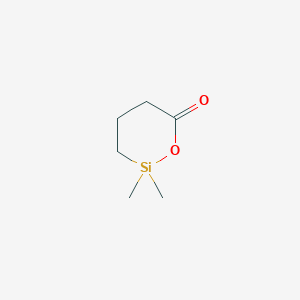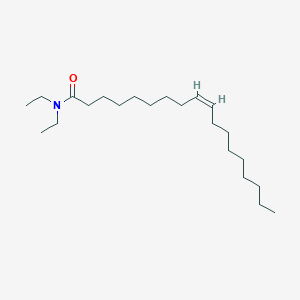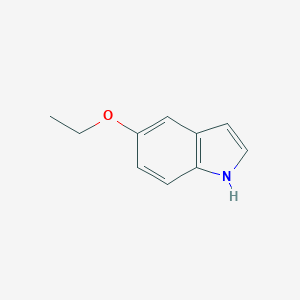
5-乙氧基吲哚
描述
5-Ethoxyindole (5-EI) is a synthetic compound, which was first synthesized in the early 1960s by the German chemist, Professor Heinz Schmid. It is a derivative of indole, which is an aromatic heterocyclic organic compound. 5-EI has been widely studied for its diverse biological activities and has been used in various scientific research applications.
科学研究应用
植物免疫增强
5-乙氧基吲哚,一种褪黑素的化学同系物,已被用于与植物免疫相关的研究。 例如,在一项涉及植物诱导剂5-甲氧基吲哚的研究中,生物炭纳米粒子作为一种独特的递送平台,提高了植物生长 . 这表明 5-乙氧基吲哚可能被用于类似的应用中以增强植物免疫力和生长。
抗真菌活性
5-乙氧基吲哚可能具有潜在的抗真菌特性。一项研究表明,褪黑素同系物 5-甲氧基吲哚对 F. graminearum PH-1 的不利活性强于褪黑素 . 这表明 5-乙氧基吲哚可能被用于开发抗真菌剂。
神经药理学兴趣
5-乙氧基吲哚在神经药理学方面可能具有潜力。 一项关于 5-甲氧基吲哚羧酸 (5MICA) 的 3,4-二羟基苯甲醛腙衍生物以及一个新的带有 2-甲氧基-4-羟基苯基环的合成类似物的研究,使用单晶 X 射线衍射法进行 . 这表明 5-乙氧基吲哚可能被用于开发神经药理学药物。
自由基清除特性
5-乙氧基吲哚可能具有自由基清除特性。 上面提到的同一项研究还研究了这两种化合物使用鲁米诺增强化学发光清除次氯酸根离子的能力 . 这表明 5-乙氧基吲哚可能被用于开发抗氧化剂。
胚胎发育
5-乙氧基吲哚可能被用于与胚胎发育相关的研究。 一项研究注意到 5-HT 的含量随时间发生了显著变化 . 这表明 5-乙氧基吲哚可能被用于开发与胚胎发育相关的治疗方法。
可持续的纳米技术农业
5-乙氧基吲哚可能被用于可持续的纳米技术农业。这项涉及植物诱导剂 5-甲氧基吲哚的研究证明了外源纳米级生物炭改良剂在刺激植物防御反应和随后抵抗重要病原体 P. nicotianae . 这表明 5-乙氧基吲哚可能被用于类似的应用中以提高作物对病原体的抗性。
作用机制
Target of Action
It’s structurally similar compound, 5-hydroxyindole, is known to interact with l-type calcium channels located on colonic smooth muscle cells
Mode of Action
Based on the action of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might interact with its targets to modulate their activity . This interaction could lead to changes in cellular processes, such as acceleration of gut contractility .
Biochemical Pathways
5-hydroxyindole, a similar compound, is known to be involved in the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-htp) to 5-hydroxyindole via the tryptophanase (tnaa) enzyme . This suggests that 5-Ethoxyindole might be involved in similar biochemical pathways.
Result of Action
Based on the effects of 5-hydroxyindole, it can be hypothesized that 5-ethoxyindole might accelerate gut contractility and increase serotonin production .
Action Environment
It’s known that the production of 5-hydroxyindole is inhibited upon ph reduction in in vitro studies . This suggests that the action of 5-Ethoxyindole might also be influenced by environmental factors such as pH.
安全和危害
生化分析
Biochemical Properties
It is known that indole derivatives, which include 5-Ethoxyindole, have diverse biological activities . They have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Cellular Effects
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Molecular Mechanism
Related compounds such as 5-methoxyindole metabolites have been shown to control COX-2 expression at the transcriptional level . These metabolites inhibit COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
Metabolic Pathways
Related compounds such as 5-methoxyindole metabolites are known to be involved in the metabolism of L-tryptophan .
属性
IUPAC Name |
5-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10501-17-4 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 5-ethoxyindole highlighted in the provided research?
A: The primary application of 5-ethoxyindole (5-ethoxy-1H-indole) discussed in the research is its use as a precursor in synthesizing compounds for dyeing keratin materials, particularly human hair. [] This application leverages the reactivity of the indole ring system and the potential for color modification through the introduction of various substituents.
Q2: How does the structure of 5-ethoxyindole relate to its color-changing properties in hair dye formulations?
A: The research specifically focuses on 4- or 7-substituted indoles for dyeing hair. [] While 5-ethoxyindole itself isn't directly used as a dye, its structure serves as a foundation for adding specific substituents. The presence of the ethoxy group at the 5-position and the potential for further substitutions at positions 4 and 7 likely influence the molecule's electronic properties, impacting its interaction with light and thus its color. Further research would be needed to elucidate the precise relationship between the substitution patterns and the resulting color variations.
Q3: Beyond hair dyes, has 5-ethoxyindole been explored for other biological applications?
A: Yes, research indicates that a derivative of 5-ethoxyindole, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), demonstrates affinity for the human dopamine D2 receptor. [] This compound was designed as a modification of D2AAK1, a multi-target compound with potential applications in neuroscience research.
Q4: What is known about the thermal stability of 5-ethoxyindole derivatives?
A: Thermal analysis of D2AAK1_3, a derivative of 5-ethoxyindole, revealed good thermal stability. [] TG-DSC and TG-FTIR analyses provided insights into its decomposition behavior in air and nitrogen atmospheres. This information is crucial for understanding the compound's behavior during synthesis, storage, and potential applications.
Q5: Are there efficient synthetic routes available for producing 5-ethoxyindole and its derivatives?
A: Yes, research highlights a convenient synthesis of 3-(γ-aminopropyl)-5-ethoxyindole, a derivative of 5-ethoxyindole, starting from p-phenetidine and α-methylacetoacetate. [, ] This method is praised for its reduced number of intermediates and improved purification techniques, suggesting its potential for scalable synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
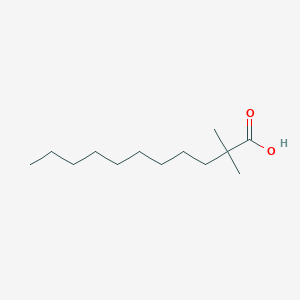
![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
